molecular formula C11H13ClF3N B13756303 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride

Cat. No.: B13756303
M. Wt: 251.67 g/mol
InChI Key: ADVZWGNTMFBRCP-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride typically involves the trifluoromethylation of a suitable precursor. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with but-3-en-1-amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk while maintaining quality standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce different amine derivatives .

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the butenylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14;/h2,4-7,10H,1,3,15H2;1H

InChI Key

ADVZWGNTMFBRCP-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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